Cas no 2137788-85-1 (rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate)

rac-エチル (1R,5S)-3-アザビシクロ[3.1.0]ヘキサン-1-カルボキシラートは、高純度の光学活性化合物であり、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。この化合物は、特異な3-アザビシクロ[3.1.0]ヘキサン骨格を有し、立体選択的反応に適した剛直な構造を特徴とします。ラセミ体として提供されるため、幅広い合成アプリケーションに対応可能です。高い化学安定性と溶解性を示し、複雑な分子設計において効率的な導入が可能です。特に神経科学分野や創薬研究において、生理活性化合物の合成前駆体としての有用性が注目されています。

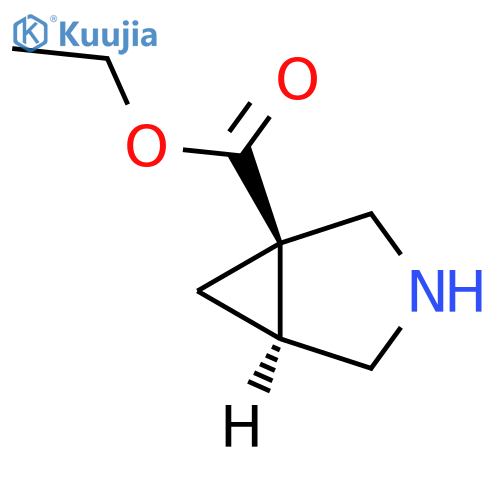

2137788-85-1 structure

商品名:rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate

rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Trans-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

- 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, ethyl ester, (1R,5S)-rel-

- rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate

- Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate

- 2137788-85-1

- EN300-840375

- rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate

-

- インチ: 1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8+/m1/s1

- InChIKey: KYOYTSMQIIGIRI-SVRRBLITSA-N

- ほほえんだ: [C@@]12(C(OCC)=O)[C@]([H])(C1)CNC2

計算された属性

- せいみつぶんしりょう: 155.094628657g/mol

- どういたいしつりょう: 155.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- 密度みつど: 1.172±0.06 g/cm3(Predicted)

- ふってん: 203.9±23.0 °C(Predicted)

- 酸性度係数(pKa): 10.07±0.40(Predicted)

rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-840375-0.5g |

rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2137788-85-1 | 95.0% | 0.5g |

$1207.0 | 2025-02-21 | |

| Enamine | EN300-840375-1.0g |

rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2137788-85-1 | 95.0% | 1.0g |

$1256.0 | 2025-02-21 | |

| Enamine | EN300-840375-0.1g |

rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2137788-85-1 | 95.0% | 0.1g |

$1106.0 | 2025-02-21 | |

| Enamine | EN300-840375-5.0g |

rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2137788-85-1 | 95.0% | 5.0g |

$3645.0 | 2025-02-21 | |

| Enamine | EN300-840375-10.0g |

rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2137788-85-1 | 95.0% | 10.0g |

$5405.0 | 2025-02-21 | |

| Enamine | EN300-840375-0.25g |

rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2137788-85-1 | 95.0% | 0.25g |

$1156.0 | 2025-02-21 | |

| Enamine | EN300-840375-1g |

rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2137788-85-1 | 1g |

$1256.0 | 2023-09-02 | ||

| Enamine | EN300-840375-10g |

rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2137788-85-1 | 10g |

$5405.0 | 2023-09-02 | ||

| Enamine | EN300-840375-0.05g |

rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2137788-85-1 | 95.0% | 0.05g |

$1056.0 | 2025-02-21 | |

| Enamine | EN300-840375-2.5g |

rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2137788-85-1 | 95.0% | 2.5g |

$2464.0 | 2025-02-21 |

rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

2137788-85-1 (rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量